![molecular formula C16H23N3O B7538537 [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that belongs to the class of pyrrolidinyl pyridine derivatives. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. It has also been shown to regulate calcium signaling and reduce oxidative stress, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of BDNF and NGF, which are involved in the growth and survival of neurons. It has also been shown to reduce oxidative stress and regulate calcium signaling, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several potential future directions for research on [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone and its effects on neuronal function. Another area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Future studies may focus on optimizing the structure of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone to increase its potency and reduce its toxicity. Overall, [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone represents a promising area of research with potential applications in various areas of medicine.
Synthesis Methods
The synthesis of [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves a multistep process that starts with the reaction of 3-methylpiperidine with 3-bromopyridine to form 6-(3-methylpiperidin-1-yl)pyridin-3-yl) bromide. This intermediate is then reacted with pyrrolidine and sodium hydride to yield [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. The final product is obtained through purification by column chromatography.
Scientific Research Applications
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic effects in various areas of medicine, including neurology, psychiatry, and oncology. Studies have shown that [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, oxidative stress, and apoptosis. [6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-5-4-10-19(12-13)15-7-6-14(11-17-15)16(20)18-8-2-3-9-18/h6-7,11,13H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURQAEXLKJIPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



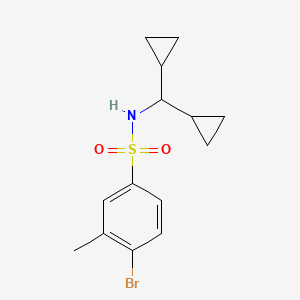
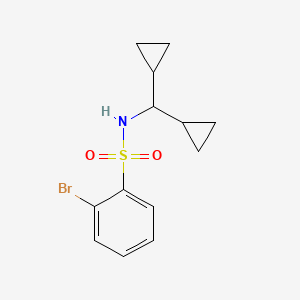
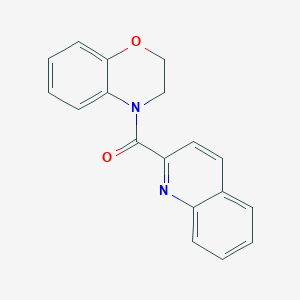
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
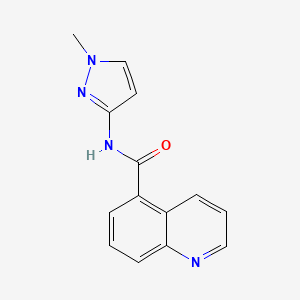
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
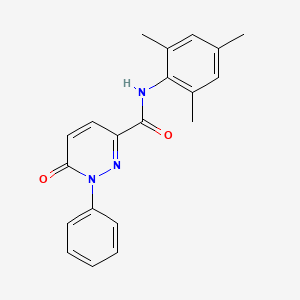
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538555.png)
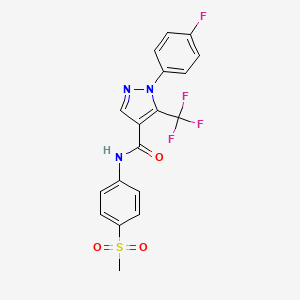
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)